molecular formula C18H13N3O5 B3464485 2-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B3464485
M. Wt: 351.3 g/mol
InChI Key: GFQGIENEHCZCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features both indole and isoindole moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid as a catalyst . This is followed by hydrolysis to convert the phthalimido group to an amino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the application of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and biological activities.

    Isoindole Derivatives: Compounds such as phthalimide and isoindoline-1,3-dione are structurally related and have similar chemical properties.

Uniqueness

2-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the combination of indole and isoindole moieties in a single molecule, which may confer distinct biological activities and chemical reactivity compared to other compounds.

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5/c22-15(19-9-8-11-4-1-2-6-13(11)19)10-20-17(23)12-5-3-7-14(21(25)26)16(12)18(20)24/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQGIENEHCZCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 2
Reactant of Route 2
2-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 3
Reactant of Route 3
2-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 4
Reactant of Route 4
2-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 5
Reactant of Route 5
2-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 6
Reactant of Route 6
2-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.